molecular formula C22H21N5O3S B2883021 2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide CAS No. 1296319-47-5

2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide

Cat. No. B2883021
CAS RN: 1296319-47-5
M. Wt: 435.5
InChI Key: RIDXZVRUJUQAMB-UHFFFAOYSA-N
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Description

2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activity

Several studies have been conducted on compounds with structural elements similar to the queried molecule, focusing on their biological activities. For instance, compounds featuring triazolo[4,3-a]pyrazin derivatives have been synthesized and evaluated for their potential anticancer and antimicrobial activities. The structural modifications on these compounds allow tuning their biological properties towards specific therapeutic applications, such as anticancer or antimicrobial effects. The mode-of-action studies for some of these compounds revealed mechanisms like the inhibition of tubulin polymerization, which is a common target for anticancer therapies (Jilloju et al., 2021).

Insecticidal Assessment

Research has also explored the use of similar compounds in agricultural applications, such as their insecticidal properties against common pests. For example, derivatives incorporating thiadiazole moiety have been synthesized and assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis. Such studies aim to develop safer, more effective pest control agents that can help in reducing crop losses due to pest infestation (Fadda et al., 2017).

Radioligand Imaging

Another fascinating area of research involves the synthesis of selective radioligands based on similar structural frameworks for imaging with positron emission tomography (PET). These compounds are designed to target specific proteins or receptors in the body, providing valuable insights into various diseases' pathophysiology and aiding in the development of new diagnostic methods (Dollé et al., 2008).

Anticonvulsant Activity

Compounds with similar structures have been synthesized and evaluated for their potential anticonvulsant activities. The research in this field aims to discover new therapeutic agents for managing seizure disorders, with some compounds showing promising results in preclinical models. This area of study highlights the compound's relevance in neuropharmacology and the ongoing search for more effective and safer anticonvulsant drugs (Tarikogullari et al., 2010).

properties

IUPAC Name

2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-8-9-16(12-15(14)2)26-10-11-27-20(21(26)29)24-25-22(27)31-13-19(28)23-17-6-4-5-7-18(17)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDXZVRUJUQAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4OC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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